Amcipatricin diaspirate is a water-soluble derivative of partricin, primarily developed for the treatment of systemic fungal infections. It is patented by SPA Societa Prodotti Antibiotici S.p.A. and has been studied for its efficacy against various fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp. . The compound exhibits promising in vitro activity that is comparable to or exceeds that of Amphotericin B, a well-known antifungal agent .
Amcipatricin diaspirate is derived from partricin, which is isolated from the fermentation broths of Streptomyces aureofaciens. Partricin itself consists of two components, partricin A and B, differentiated by an amino group in their side chains . The development of amcipatricin was aimed at enhancing the therapeutic profile while reducing toxicity associated with partricin .
The synthesis of amcipatricin diaspirate involves modifying the carboxy group of partricin through reactions with primary or secondary amines to form amide derivatives. This process typically employs reagents such as diphenylphosphorazidate to facilitate the reaction. The resulting derivatives are then purified using techniques like preparative chromatography .
The synthesis begins with the isolation of partricin A and B, which can be achieved via fermentation processes. Once isolated, these compounds undergo chemical modifications, particularly at the C-18 carboxy group, to produce various derivatives including amcipatricin diaspirate. The elemental analysis of these compounds confirms their structural integrity and composition .
Amcipatricin diaspirate has a complex molecular structure characterized by a polyene backbone typical of macrolides. Its molecular formula is . The specific structural features include multiple hydroxyl groups and an amide linkage that enhances solubility and modifies pharmacological properties.
The compound's InChI Key is VUJFLULIGNDMNL-VJVWVGQESA-N, which provides a standardized representation of its molecular structure useful for database searches and chemical informatics .
Amcipatricin diaspirate participates in various chemical reactions typical for macrolides, including hydrolysis and interactions with sterols in fungal cell membranes. Its mechanism involves binding to ergosterol, a key component of fungal cell membranes, thereby disrupting membrane integrity .
The compound's reactivity can be influenced by environmental factors such as pH and temperature, which can affect its stability and efficacy as an antifungal agent. For instance, it demonstrates enhanced activity under physiological conditions conducive to its solubility profile .
The mechanism of action for amcipatricin diaspirate primarily involves the disruption of fungal cell membrane integrity through binding to ergosterol. This interaction leads to increased membrane permeability and ultimately cell lysis .
In preclinical models, it has been shown that higher doses (greater than 1.0 mg/kg) exhibit no significant renal toxicity while prolonging survival in murine models infected with Aspergillus species . This suggests a favorable therapeutic index compared to traditional agents like Amphotericin B.
Amcipatricin diaspirate is characterized by its water solubility, which enhances its bioavailability compared to other derivatives of partricin. Its physical state is typically a solid at room temperature but dissolves readily in aqueous solutions.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its solubility profile allows for intravenous administration, making it suitable for treating systemic infections .
Amcipatricin diaspirate has been investigated primarily for its potential use as an antifungal agent in clinical settings. It has shown efficacy in treating infections caused by resistant strains of fungi, particularly those that are difficult to manage with conventional therapies like Amphotericin B . Ongoing research aims to further elucidate its pharmacokinetics and optimize dosing regimens for enhanced therapeutic outcomes.
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5